molecular formula C10H8ClFO3 B1457194 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde CAS No. 924626-80-2

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde

Cat. No. B1457194
M. Wt: 230.62 g/mol
InChI Key: LYMDICROKQTMLL-UHFFFAOYSA-N
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Description

“2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is a chemical compound that has been used in various chemical reactions . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehydes with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .


Molecular Structure Analysis

The molecular formula of “2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is C12H10ClNO2 . The molecular weight of this compound is 235.67 .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-chloro-3-(1,3-dioxolan-2-yl)-quinolines . Furthermore, it has been used in the preparation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .

Scientific Research Applications

    Synthesis of Quinoline Ring Systems

    • This compound is used in the synthesis of quinoline ring systems . The quinoline ring is a basic structure in many natural and synthetic compounds with significant biological and pharmacological activities .

    Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems

    • 2-Chloroquinoline-3-carbaldehyde is used in reactions to construct fused or binary quinoline-cord heterocyclic systems . These systems are important in medicinal chemistry and drug discovery .

    Preparation of 2-Aminoquinoline-3-carbaldehydes

    • This compound is used as a key intermediate for the preparation of 2-aminoquinoline-3-carbaldehydes . These compounds have diverse biological activities and are used in medicinal chemistry .

    Vilsmeier-Haack Reaction

    • 2-Chloroquinoline-3-carbaldehyde is prepared from acetanilide via a Vilsmeier-Haack reaction . This reaction is a formylation process that involves the electrophilic chlorination of a substrate followed by formylation .

    Synthesis of Biologically Important Compounds

    • Some reactions of 2-chloroquinoline-3-carbaldehyde have been applied successfully to the synthesis of biologically important compounds . These compounds have considerable biological and pharmacological activities .

    Synthesis of Schiff’s Bases

    • 2-Chloroquinoline-3-carbaldehyde reacts with primary amines to produce Schiff’s bases . Schiff’s bases are versatile compounds that are used in various chemical reactions and have significant biological activities .

    Synthesis of Pyridoquinolinones

    • This compound is used in a one-pot synthesis of pyridoquinolinones . The reaction involves treatment of substituted acetanilide with DMF and POCl3 to produce 2-Chloroquinoline-3-carbaldehyde. To this reaction mixture, a secondary amide is added in POC13 solution containing one drop of DMF, and the mixture is heated for a further 2-3 hours at 75°C .

    Preparation of 3-Formylquinoline-2-Thione and -Seleno

    • 2-Chloroquinoline-3-carbaldehyde reacts with NaXH (X = S, Se) to prepare 3-Formylquinoline-2-Thione (X = S) and -Seleno I (X = Se) . These compounds react with primary amines to produce Schiff’s bases .

    Synthesis of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted Hydrazinecarbothioamide

    • This compound is used in the synthesis of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide . The synthesis involves a two-step process: first, reaction of 2-Chloroquinoline-3-carbaldehyde with ethylene glycol, followed by reaction with hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline .

    Synthesis of Thiazolidinone and Thiazoline Derivatives

    • 2-Chloroquinoline-3-carbaldehyde is used in the synthesis of thiazolidinone and thiazoline derivatives . The synthesis involves reaction of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide with substituted isothiocyanates and α-halocarbonyl compounds .

properties

IUPAC Name

2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMDICROKQTMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (4.25 mL) in tetrahydrofuran (25 ml) was added dropwise 1.6 mol/L solution (18.9 mL) of n-butyllithium in hexane at −78° C., and the mixture was stirred at 0° C. for 1 hr. To the prepared lithium diisopropylamide was added dropwise a solution of 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane (5.34 g) in tetrahydrofuran (25 mL) at −78° C. The mixture was stirred at the same temperature for 1 hr, and N,N-dimethylformamide (2.3 mL) was added thereto. The reaction mixture was stirred for 30 min, and acetic acid was added thereto. After the temperature of the reaction mixture was raised to room temperature, water was added to the mixture, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=9:1→1:1) and recrystallized from hexane to give the title compound as a colorless solid (yield: 3.96 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
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2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
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2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Reactant of Route 6
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde

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